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Executive Summary
The Regulator of Ty1 transposition 101 (Rtt101), also known as Cullin-8 (Cul8), is a crucial E3

ubiquitin ligase in Saccharomyces cerevisiae. As a core component of multiple Cullin-RING

Ligase (CRL) complexes, Rtt101 plays a pivotal role in maintaining genome integrity through its

involvement in DNA replication, DNA repair, and chromatin dynamics. The substrate specificity

of the Rtt101-based CRLs is dictated by a variety of substrate receptor proteins, enabling its

participation in diverse cellular pathways. This guide provides a comprehensive overview of

Rtt101's function, its associated protein complexes, and its key substrates. Furthermore, it

details experimental protocols for studying Rtt101 and presents quantitative data to facilitate

comparative analysis, offering a valuable resource for researchers and professionals in drug

development targeting genomic stability pathways.

Core Functions and Biological Roles of Rtt101
Rtt101 is a cullin protein that forms the scaffold for several distinct E3 ubiquitin ligase

complexes. These complexes share a common architecture, typically comprising the Rtt101

cullin, the RING-box protein Hrt1, a linker protein Mms1 (a homolog of human DDB1), and a

variable substrate receptor that confers specificity. The primary E2 ubiquitin-conjugating

enzyme associated with Rtt101 complexes is Cdc34.[1][2]
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The major functions of Rtt101 revolve around the maintenance of genomic stability, particularly

in response to DNA damage and replication stress. Its key roles include:

DNA Replication through Damaged Templates: The Rtt101Mms1-Mms22 complex is critical

for the progression of replication forks through damaged DNA and natural pause sites.[2][3]

Deletion of RTT101, MMS1, or MMS22 results in increased sensitivity to DNA damaging

agents like methyl methanesulfonate (MMS).[4]

DNA-Protein Crosslink (DPC) Repair: Rtt101 has been identified as a key factor in the repair

of DPCs throughout the cell cycle.[5][6] It functions in the same pathway as the ubiquitin-

dependent aspartic protease Ddi1 to promote the removal of DPCs.[5]

Sister Chromatid Cohesion and Nucleosome Assembly: The Rtt101Mms1-Mms22 complex

plays a role in establishing sister chromatid cohesion during S phase by promoting the Eco1-

catalyzed acetylation of Smc3.[7][8] This function is linked to its role in replication-coupled

nucleosome assembly, where it ubiquitinates newly synthesized histones.

Regulation of Ribonucleotide Reductase (RNR): Through its interaction with the substrate

adaptor Crt10, Rtt101 may regulate nucleotide synthesis by influencing the expression of

ribonucleotide reductase.[2][4]

Other Functions: Rtt101 is also implicated in non-functional rRNA decay and the regulation

of Ty1 retrotransposition.[9][10]

The Rtt101 E3 Ligase Complexes and Their
Substrates
The functional diversity of Rtt101 stems from its ability to form distinct complexes with different

substrate adaptors. The composition of these complexes dictates their substrate specificity

and, consequently, their cellular function.
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Complex Components Key Substrates Primary Function

Rtt101-Mms1-Mms22-Hrt1
Histones (H3-H4), Mms22

(auto-ubiquitination)

DNA replication through

damaged DNA, sister

chromatid cohesion,

nucleosome assembly, DNA

damage checkpoint recovery.

[11][12]

Rtt101-Mms1-Crt10-Hrt1 Unknown
Regulation of ribonucleotide

reductase expression.[4]

Rtt101-Hrt1
Spt16 (a subunit of the FACT

complex)

Connecting the FACT complex

to DNA replication.[13][14]

Quantitative Data on Rtt101 Function
Sensitivity to DNA Damaging Agents
Deletion of components of the Rtt101 E3 ligase complex renders yeast cells hypersensitive to

various DNA damaging agents.

Genotype
DNA Damaging
Agent

Concentration Phenotype

rtt101Δ MMS 0.0025%
Sensitive (impaired

growth).[4]

mms1Δ MMS 0.0025%
Sensitive (impaired

growth).[4]

mms22Δ MMS 0.0025%
Sensitive (impaired

growth).[4]

rtt101Δ Camptothecin (CPT) 10 µM
Sensitive (impaired

growth).[4]

Replication Fork Progression
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DNA fiber analysis reveals that the absence of the Rtt101 complex leads to an accumulation of

unreplicated gaps in the DNA after treatment with MMS.

Genotype Condition
Frequency of Unreplicated
Gaps (relative to wild type)

rtt101Δ
0.033% MMS for 60 min, then

release
~3-4 fold increase.[4]

mms1Δ
0.033% MMS for 60 min, then

release
~3-4 fold increase.[4]

mms22Δ
0.033% MMS for 60 min, then

release
~3-4 fold increase.[4]

Sister Chromatid Cohesion
The Rtt101-Mms1-Mms22 complex is crucial for proper sister chromatid cohesion.

Genotype Locus
Percentage of Cells with
Separated Sister
Chromatids (in metaphase)

Wild Type Telomere (TEL) ~5%

rtt101Δ Telomere (TEL) ~20%

mms1Δ Telomere (TEL) ~20%

mms22Δ Telomere (TEL) ~25%

Wild Type Centromere (CEN) ~2%

rtt101Δ Centromere (CEN) ~10%

mms1Δ Centromere (CEN) ~10%

mms22Δ Centromere (CEN) ~12%

Note: The exact percentages can vary between experiments and specific loci analyzed. The

data presented here are representative of the significant cohesion defect observed in the
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mutants.[1][8]

Experimental Protocols
In Vitro Ubiquitination Assay for Rtt101 and Spt16
This protocol is adapted from Han et al. (2010) and details the in vitro ubiquitination of the

FACT subunit Spt16 by Rtt101.[13]

Reagents:

Yeast E1 activating enzyme

Cdc34 (E2 ubiquitin-conjugating enzyme)

Purified Rtt101 (E3 ligase)

Purified FACT complex (substrate)

Flag-tagged Ubiquitin (Flag-Ub)

Ubiquitin aldehyde (ubiquitin derivative and deubiquitinase inhibitor)

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.6 mM DTT, 2 mM ATP, 200 μM

Na₃VO₄

M2 anti-Flag beads (for immunoprecipitation)

SDS-PAGE and Western blotting reagents

Antibodies: anti-Flag, anti-Spt16

Procedure:

Assemble a 200 µL reaction mixture containing:

25 ng of yeast E1

155 ng of Cdc34 (E2)
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1 µg of Rtt101 (E3)

2 µg of FACT (substrate)

25 ng of Flag-Ub

5 µM of Ub-aldehyde

Reaction buffer to a final volume of 200 µL.

Incubate the reaction mixture for 1 hour at 30°C.

Stop the reaction and immunoprecipitate the ubiquitinated proteins by adding M2 anti-Flag

beads and incubating according to the manufacturer's protocol.

Wash the beads to remove unbound proteins.

Elute the bound proteins from the beads.

Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-Flag and anti-

Spt16 antibodies to detect ubiquitinated Spt16.

Tandem Affinity Purification (TAP) of Rtt101 Complexes
This protocol provides a general framework for the purification of TAP-tagged Rtt101 and its

interacting partners from yeast.[3][15]

Materials:

Yeast strain expressing Rtt101-TAP

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.1% NP-40,

protease inhibitors)

IgG Sepharose beads

TEV protease and TEV cleavage buffer

Calmodulin binding buffer
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Calmodulin affinity resin

Elution buffer (containing EGTA)

SDS-PAGE and silver staining or mass spectrometry reagents

Procedure:

Grow a large culture of the yeast strain expressing Rtt101-TAP.

Harvest the cells and lyse them mechanically (e.g., using a bead beater) in ice-cold Lysis

Buffer.

Clarify the lysate by centrifugation to remove cell debris.

Incubate the cleared lysate with IgG Sepharose beads to bind the Protein A moiety of the

TAP tag.

Wash the beads extensively with Lysis Buffer.

Elute the Rtt101 complex from the IgG beads by cleaving with TEV protease.

Incubate the TEV eluate with Calmodulin affinity resin in the presence of calcium.

Wash the calmodulin resin with Calmodulin binding buffer.

Elute the purified Rtt101 complex from the calmodulin resin using an elution buffer containing

a calcium chelator like EGTA.

Analyze the purified complex by SDS-PAGE and silver staining or by mass spectrometry to

identify interacting proteins.

Co-Immunoprecipitation (Co-IP) of Rtt101 and
Interacting Partners
This general protocol can be adapted to study the interaction between Rtt101 and its partners,

such as Mms22.[5][15][16]
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Materials:

Yeast strains expressing tagged versions of Rtt101 and/or its potential interacting partner

(e.g., Rtt101-TAP and Mms22-HA).

Lysis Buffer (as in the TAP protocol).

Antibody specific to the tag of the bait protein (e.g., anti-HA antibody for Mms22-HA).

Protein A/G agarose or magnetic beads.

Wash Buffer (similar to Lysis Buffer, may have different salt concentrations).

Elution Buffer (e.g., SDS-PAGE sample buffer).

SDS-PAGE and Western blotting reagents.

Antibodies to detect both the bait and prey proteins.

Procedure:

Grow yeast cultures and prepare cell lysates as described for the TAP protocol.

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

Incubate the pre-cleared lysate with an antibody against the tagged bait protein.

Add Protein A/G beads to capture the antibody-protein complexes.

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

Analyze the eluate by SDS-PAGE and Western blotting, probing for both the bait and the

potential interacting protein.

Chromatin Immunoprecipitation (ChIP)
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This general protocol can be used to investigate the association of Rtt101 with specific

chromatin regions.[16][17]

Materials:

Yeast strain expressing a tagged version of Rtt101.

Formaldehyde for cross-linking.

Glycine to quench the cross-linking reaction.

Lysis and sonication buffers.

Sonicator.

Antibody against the tag on Rtt101.

Protein A/G beads.

Wash buffers with varying salt concentrations.

Elution buffer.

Proteinase K and RNase A.

Reagents for DNA purification.

Primers for qPCR analysis of specific genomic loci.

Procedure:

Grow a yeast culture and cross-link protein-DNA complexes by adding formaldehyde directly

to the culture medium.

Quench the reaction with glycine.

Harvest the cells and lyse them to release the chromatin.

Shear the chromatin to an average size of 200-500 bp by sonication.
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Immunoprecipitate the Rtt101-DNA complexes using an antibody against the tag on Rtt101

and Protein A/G beads.

Wash the beads to remove non-specifically bound chromatin.

Elute the complexes from the beads and reverse the cross-links by heating.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA.

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using

primers for target and control genomic regions.
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Caption: Assembly of Rtt101 E3 Ligase Complexes.
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Caption: Rtt101 in the DNA Replication Stress Response.
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Caption: Co-Immunoprecipitation Experimental Workflow.
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The Rtt101 E3 ubiquitin ligase is a multifaceted enzyme that plays a central role in

safeguarding the yeast genome. Its ability to form distinct complexes with various substrate

adaptors allows it to respond to a wide array of cellular challenges, particularly those that

threaten the integrity of the DNA during replication. For researchers in both academia and the

pharmaceutical industry, a thorough understanding of the Rtt101 pathway offers potential

avenues for the development of novel therapeutics that target the DNA damage response and

genome stability mechanisms. The experimental protocols and quantitative data provided in

this guide serve as a valuable resource for furthering our understanding of this critical cellular

machinery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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